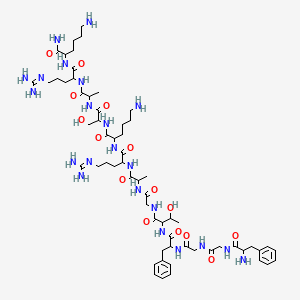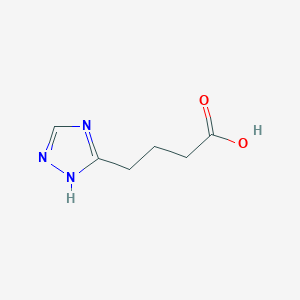
1,2,4-Triazole-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazole-butyric acid is a heterocyclic compound that contains a triazole ring and a butyric acid moiety. The triazole ring, a five-membered ring with three nitrogen atoms, is known for its versatility and wide range of biological activities. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: 1,2,4-Triazole-butyric acid can be synthesized through various methods. One common approach involves the reaction of hydrazine with formic acid and formamide at elevated temperatures (140° to 220°C) . Another method includes the direct preparation from hydrazine and formamide, yielding high purity and efficiency .
Industrial Production Methods: Industrial production of 1,2,4-triazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of hydrazine derivatives and formic acid under controlled temperatures and pressures to achieve the desired product.
化学反応の分析
Types of Reactions: 1,2,4-Triazole-butyric acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of different derivatives.
Substitution: The triazole ring is susceptible to substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or chloroform .
Major Products: The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
科学的研究の応用
1,2,4-Triazole-butyric acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,2,4-triazole-butyric acid involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to interact with various enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
類似化合物との比較
1,2,3-Triazole: Another isomer of triazole with different nitrogen atom arrangements, exhibiting slightly different biological activities.
1,2,4-Triazole Derivatives: Various derivatives of 1,2,4-triazole, such as fluconazole and voriconazole, are used as antifungal agents.
Uniqueness: 1,2,4-Triazole-butyric acid is unique due to its specific combination of the triazole ring and butyric acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C6H9N3O2 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
4-(1H-1,2,4-triazol-5-yl)butanoic acid |
InChI |
InChI=1S/C6H9N3O2/c10-6(11)3-1-2-5-7-4-8-9-5/h4H,1-3H2,(H,10,11)(H,7,8,9) |
InChIキー |
MHKIRUFTMSHLON-UHFFFAOYSA-N |
正規SMILES |
C1=NNC(=N1)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


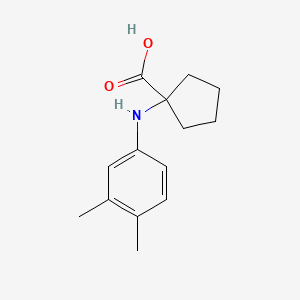
![2,2-Dimethyl-6-(trityloxy-methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15285990.png)
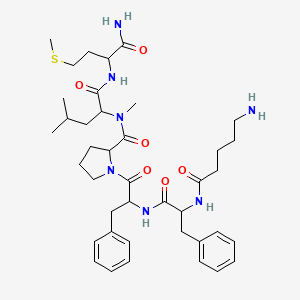

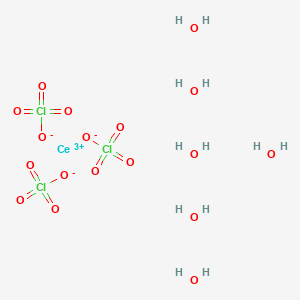
![(1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B15286007.png)
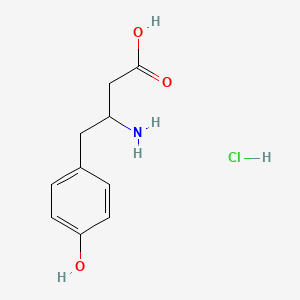
![ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B15286018.png)
![2-[4,6-Diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B15286022.png)

![1,2-Bis[(2R,5R)-2,5-diethyl-1-phospholanyl]benzene](/img/structure/B15286032.png)


